molecular formula C17H11BrClNO2 B1285163 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid CAS No. 777876-90-1

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Cat. No. B1285163
CAS RN: 777876-90-1
M. Wt: 376.6 g/mol
InChI Key: HNCJDXGTCZHGNP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is composed of a quinoline ring system, which is a type of aromatic heterocyclic compound, and a carboxylic acid group. This compound has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Pharmaceutical Research: Aurora A Kinase Inhibition

Compounds similar to 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid have been studied for their potential as Aurora A kinase inhibitors . This enzyme plays a crucial role in cell division, and its inhibition can lead to apoptosis (programmed cell death), which is a desirable outcome in cancer therapies . The compound’s structure allows it to bind to the active site of the kinase, potentially halting the proliferation of cancer cells.

Material Science: Phthalocyanine Synthesis

In material science, this compound is utilized in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads . These are important for creating materials that have applications in photovoltaics and as semiconductors due to their excellent electronic properties.

properties

IUPAC Name

2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCJDXGTCZHGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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